While research on this specific derivative appears limited, phthalocyanines in general have been explored for various scientific applications due to their unique properties. Here are some potential areas of scientific research for phthalocyanines:
6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene is a complex organic compound characterized by its intricate multi-ring structure and multiple tert-butyl substituents. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has a molecular formula of with a molecular weight of approximately 743 g/mol. The presence of numerous tert-butyl groups enhances its stability and solubility in organic solvents.
The chemical behavior of 6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,...] is primarily influenced by its extensive aromatic system and the steric hindrance provided by the tert-butyl groups. These features can affect its reactivity in several ways:
The synthesis of this compound involves multiple steps that require careful control of reaction conditions to optimize yield and minimize side reactions:
6,15,24,33-Tetratert-butyl-2,11,... has a variety of applications across different fields:
In comparison to other similar compounds with multi-ring structures and tert-butyl groups:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Zinc;(1Z,... | Zinc coordination complex with similar ring system | Enhanced stability due to zinc coordination |
Tetra-tert-butyl orthotitanate | Titanium-based compound with similar tert-butyl groups | Different metal center alters reactivity |
2,11,... | Another multi-ring compound with fewer tert-butyl groups | Less steric hindrance compared to 6,... |
6,15,... stands out due to its unique combination of multiple tert-butyl groups and a highly complex ring system that contributes to its stability and reactivity profile .